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molecular formula C13H11N5O2 B8765660 3-Methoxy-4-(1H-purin-8-yl)benzamide CAS No. 89469-10-3

3-Methoxy-4-(1H-purin-8-yl)benzamide

Cat. No. B8765660
M. Wt: 269.26 g/mol
InChI Key: OXCAYWKAEVJNCM-UHFFFAOYSA-N
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Patent
US04582837

Procedure details

Forty milliliters of ethanolic methylamine solution were added to 0.42 gm of 8-(2'-methoxy-4'-chlorocarbonylphenyl)-purine hydrochloride (see Example 43), with cooling, and the mixture was refluxed for 30 minutes. It was then concentrated by evaporation, and the product was purified by column chromatography on silica gel [eluant: methylene chloride/ethanol (8:2)].
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([NH2:11])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1.[CH3:21]N>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([NH:11][CH3:21])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(=O)N)C1=NC2=NC=NC=C2N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography on silica gel [eluant: methylene chloride/ethanol (8:2)]

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)C(=O)NC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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